5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the 5th position of the benzene ring and a methoxybutynyl group attached to the 2nd position through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Alkylation: The hydroxyl group at the 2nd position is alkylated using 4-methoxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzoic acid.
Reduction: 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer cells.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of the methoxybutynyl group.
5-Fluoro-2-[(2-methylbut-3-yn-2-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde is unique due to the presence of the methoxybutynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-2-(4-methoxybut-2-ynoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-15-6-2-3-7-16-12-5-4-11(13)8-10(12)9-14/h4-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPMFCMPSGERPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOC1=C(C=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.